molecular formula C10H11NO5 B610220 Propargyl-PEG1-NHS ester CAS No. 1174157-65-3

Propargyl-PEG1-NHS ester

Cat. No. B610220
M. Wt: 225.2
InChI Key: AEPAPCMLHMUFQW-UHFFFAOYSA-N
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Description

Propargyl-PEG1-NHS ester is a non-cleavable 1-unit PEG linker used in antibody-drug conjugation (ADC) to connect antibodies with drugs . It is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of Propargyl-PEG1-NHS ester involves gold-catalyzed reactions of propargyl esters . The gold-catalyzed reactions of propargyl esters have been used to realize new single-step strategies for carbocyclic and heterocyclic synthesis .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG1-NHS ester is C10H11NO5 . It has a molecular weight of 225.20 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate .


Chemical Reactions Analysis

Propargyl-PEG1-NHS ester contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Propargyl-PEG1-NHS ester has a molecular weight of 225.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 6 . The exact mass is 225.06372245 g/mol .

Scientific Research Applications

Propargyl-PEG1-NHS ester

is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .

    Bioconjugation

    Propargyl-PEG1-NHS ester is widely used in bioconjugation with antibodies (ADC), protein, peptide & other molecules . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .

    Chemoproteomics

    Propargyl-NHS ester may be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .

    Synthesis and Functionalization

    The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

    Chemical Modifications

    Propargyl-PEG1-NHS ester can be used for chemical modifications . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

    Cross Linking

    It can be used for cross linking . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .

    Modification of Biological Therapeutics

    Propargyl-PEG1-NHS ester can be used for the modification of biological therapeutics . The hydrophilic PEG spacer increases solubility in aqueous media .

    Antibody-drug Conjugation (ADC)

    Propargyl-PEG1-NHS ester is a noncleavable 1-unit PEG linker for antibody-agent-conjugation (ADC) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

    Click Chemistry Reagent

    Propargyl-PEG1-NHS ester is a click chemistry reagent . It can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

    Amine Reactive Reagent

    Propargyl-PEG1-NHS ester is an amine reactive reagent . It can be used for derivatizing peptides, antibodies, amine coated surfaces etc .

Safety And Hazards

Propargyl-PEG1-NHS ester is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIKHHMUNOVQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG1-NHS ester

CAS RN

1174157-65-3
Record name 2,5-dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate
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Record name Propargyl-N-hydroxysuccinimidyl ester
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